1,2-Dibromo-1-iodotrifluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

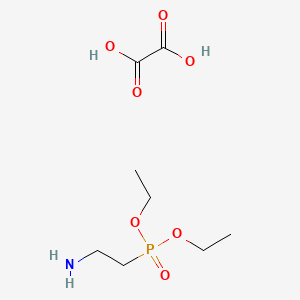

1,2-Dibromo-1-iodotrifluoroethane (also known as 1,2-DBT) is a halogenated hydrocarbon compound used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 97°C and a molecular weight of 265.9 g/mol. It is widely used in the synthesis of organic compounds, as a solvent for organic reactions, and as a catalyst in the production of fluorinated compounds. In addition, 1,2-DBT has been used as a reagent in the analysis of environmental pollutants, and as a biocide in the treatment of industrial wastewater.

Aplicaciones Científicas De Investigación

Halophilic Reactions and Synthetic Applications

In the study by Petko, Kot, and Yagupol’skii (2008), 1,2-Dibromo-1-iodotrifluoroethane was investigated for its reactivity with N-sodium-substituted azoles, demonstrating its utility in halophilic reactions where it acted as a precursor for the generation of N-(2-bromo-2-chlorotrifluoroethyl)azoles and N-(2,2-dibromotrifluoroethyl) derivatives as by-products. This showcases its application in synthesizing compounds with potential utility in various fields, including material science and organic chemistry (Petko, Kot, & Yagupol’skii, 2008).

Structural and Bond Rotational Studies

Emsley et al. (2006) analyzed the structure and bond rotational potential of some fluorinated ethanes, including 1,2-dibromo-1,1-difluoroethane, using NMR spectroscopy. This research provides insights into the molecular dynamics and conformational preferences of fluorinated compounds, contributing to the understanding of their physical and chemical properties (Emsley et al., 2006).

Electrocatalytic Applications

Hosoi, Inagi, Kubo, and Fuchigami (2011) explored the electron transfer behavior of 1,2-diphenyl-o-carborane in the presence of 1,2-dibromo-1,2-diphenylethane, leading to the catalytic reduction of the dibromide. This study not only highlights the electrocatalytic potential of such systems but also opens avenues for the development of new catalytic processes in organic synthesis (Hosoi et al., 2011).

Thermal Stability and Flame Retardancy

Arsenault et al. (2008) conducted a detailed study on the thermal stabilities and structure characterization of brominated flame retardants, including 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Their research provided critical insights into the thermal behavior and potential applications of such compounds as flame retardants, which is crucial for safety and environmental considerations (Arsenault et al., 2008).

Environmental Presence and Impact

Tomy et al. (2008) identified the presence of the novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in Canadian Arctic beluga, shedding light on the environmental distribution and potential impacts of such compounds. This work emphasizes the importance of monitoring and understanding the ecological effects of synthetic chemicals (Tomy et al., 2008).

Propiedades

IUPAC Name |

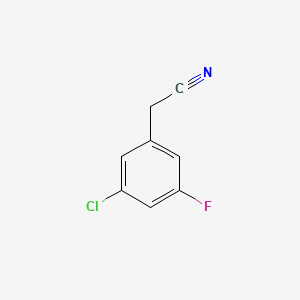

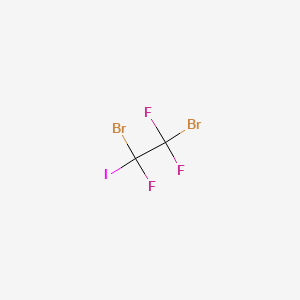

1,2-dibromo-1,1,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1-iodotrifluoroethane | |

CAS RN |

216394-01-3 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.